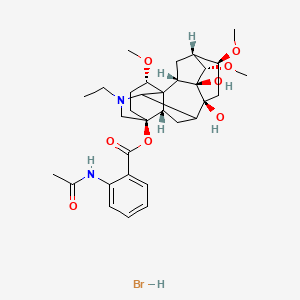

Lappaconitine (hydrobromide)

Description

BenchChem offers high-quality Lappaconitine (hydrobromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lappaconitine (hydrobromide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20?,22+,23-,24+,25+,26?,27+,29-,30+,31?,32+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFYROOPXPKMEQ-NEFIHXMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45BrN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97792-45-5 | |

| Record name | Lappaconitine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lappaconitine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lappaconitine (B608462) hydrobromide, a diterpenoid alkaloid derived from plants of the Aconitum genus, has garnered significant interest for its potent analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core mechanism of action of lappaconitine hydrobromide, focusing on its molecular targets, modulation of signaling pathways, and the experimental methodologies used to elucidate these actions. The primary mechanism revolves around the voltage-dependent and irreversible blockade of voltage-gated sodium channels (VGSCs), leading to a reduction in neuronal excitability. Additionally, lappaconitine hydrobromide exerts its effects through the modulation of other ion channels, neurotransmitter systems, and inflammatory pathways, contributing to its complex pharmacological profile. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development in the fields of pain and inflammation.

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Lappaconitine exhibits a preference for binding to the open and inactivated states of VGSCs, rather than the resting state.[4][5] This state-dependent binding contributes to its efficacy in managing pain, as neurons involved in nociceptive signaling often have a higher firing frequency, leading to more channels being in the open or inactivated state. The blockade is characterized by a slow onset and is considered largely irreversible.[6]

Quantitative Data on VGSC Inhibition

The inhibitory effects of lappaconitine on various VGSC subtypes have been quantified using electrophysiological techniques, primarily whole-cell patch clamp. The half-maximal inhibitory concentration (IC50) values vary depending on the channel subtype and the holding potential, highlighting the voltage-dependent nature of the inhibition.

| VGSC Subtype | IC50 (µM) | Holding Potential (mV) | Cell Line | Reference(s) |

| Nav1.7 | 27.67 (15.68–39.66) | -70 | HEK293 | [6] |

| Nav1.7 | 65.33 (51.94–78.71) | -50 | HEK293 | [6] |

| Nav1.7 | 133.20 (92.91–173.40) | -70 (perfusion) | HEK293 | [6] |

| Nav1.7 | 221.30 (168.80–273.80) | -120 | HEK293 | [6] |

| Nav1.3 | ~46% inhibition at 100 µM | Not specified | Not specified | [6] |

| Nav1.4 | ~38% inhibition at 100 µM | Not specified | Not specified | [6] |

| Nav1.5 | ~29% inhibition at 100 µM | Not specified | Not specified | [7] |

| Nav1.8 | ~22% inhibition at 100 µM | Not specified | Not specified | [7] |

Modulation of Other Ion Channels

While the primary target of lappaconitine hydrobromide is VGSCs, evidence suggests its interaction with other ion channels, which may contribute to its overall pharmacological profile, including its antiarrhythmic and potential cardiotoxic effects.

Potassium Channels

Studies on related aconitum alkaloids suggest a potential for interaction with potassium channels. For instance, aconitine (B1665448) has been shown to block hERG (human Ether-à-go-go-Related Gene) and Kv1.5 potassium channels, with IC50 values of 1.801 µM and 0.796 µM, respectively.[8] Blockade of hERG channels is a critical concern in drug development due to the risk of QT prolongation and cardiac arrhythmias. However, direct and quantitative data on the effect of lappaconitine hydrobromide on specific potassium channel subtypes, including hERG, is still limited and requires further investigation to fully assess its cardiotoxicity profile. There is some indication that lappaconitine may modulate TREK-1 channels, but this needs more definitive research.

Calcium Channels

Effects on Neurotransmitter Systems

Lappaconitine hydrobromide has been shown to modulate the release of key neurotransmitters involved in pain perception and transmission.

Inhibition of Glutamate Release

Lappaconitine has been demonstrated to inhibit the release of glutamate, a primary excitatory neurotransmitter in the central nervous system. The proposed mechanism involves the suppression of Ca2+ influx and the protein kinase A (PKA) cascade.

Inhibition of Substance P Release

There is evidence to suggest that lappaconitine can inhibit the release of Substance P, a neuropeptide involved in pain transmission and neurogenic inflammation.

Anti-inflammatory Mechanisms

Beyond its analgesic properties, lappaconitine hydrobromide exhibits significant anti-inflammatory effects.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory actions of lappaconitine are, in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. It is hypothesized that lappaconitine may prevent the degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and preventing its translocation to the nucleus. This, in turn, inhibits the transcription of pro-inflammatory genes.

References

- 1. Quantitative Electrophysiological Evaluation of the Analgesic Efficacy of Two Lappaconitine Derivatives: A Window into Antinociceptive Drug Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lappaconite Hydrobromide? [synapse.patsnap.com]

- 3. kintai-bio.com [kintai-bio.com]

- 4. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Lappaconite Hydrobromide used for? [synapse.patsnap.com]

- 6. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Source and Isolation of Lappaconitine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and purification protocols for Lappaconitine (B608462), a diterpenoid alkaloid of significant pharmacological interest. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental procedures, and visual workflows.

Natural Sources of Lappaconitine

Lappaconitine is predominantly found in various species of the genus Aconitum, commonly known as monkshood or wolfsbane, belonging to the Ranunculaceae family. While numerous Aconitum species contain this alkaloid, the most significant sources for its isolation are:

-

Aconitum sinomontanum Nakai : Widely regarded as the principal plant source for Lappaconitine.

-

Aconitum leucostomum Vorosh.

-

Aconitum septentrionale Koelle

-

Aconitum orientale Mill.

-

Aconitum karacolicum

-

Other species of Aconitum and Delphinium have also been reported to contain Lappaconitine.[1]

The concentration of Lappaconitine can vary depending on the plant species, geographical location, and the part of the plant being analyzed, with the roots and rhizomes generally containing the highest concentrations.

Quantitative Analysis of Lappaconitine Content

The yield of Lappaconitine is highly dependent on the plant source and the extraction method employed. Modern extraction techniques have shown a significant increase in efficiency over traditional methods.

Table 1: Comparison of Lappaconitine Yield from Various Aconitum Species and Extraction Methods

| Plant Species | Plant Part | Extraction Method | Yield (%) | Reference |

| Aconitum sinomontanum | Root | Ultrasound-assisted | 0.887 | [2][3] |

| Aconitum sinomontanum | Root | Microwave-assisted | 1.208 | [2][3] |

| Aconitum sinomontanum | Root | Microwave-assisted ultrasonic | 1.227 | [2][3] |

| Aconitum sinomontanum | Root | Reflux with 85% methanol (B129727) and 2% HCl | 0.8 | [4] |

| Aconitum leucostomum | Root | Cold soaking with 95% ethanol (B145695) | 0.60 | |

| Aconitum orientale Mill. | Underground parts | Chloroform (B151607) extraction | 0.11 - 0.13 | |

| Aconitum heterophyllum | Not specified | NADES (lactic acid:glycerol 1:1) | 0.935 | [3] |

Experimental Protocols for Isolation and Purification

The isolation of Lappaconitine from its natural sources involves a multi-step process, including extraction of total alkaloids followed by purification to isolate the target compound.

A common preliminary step is the extraction of the total alkaloid content from the plant material.

Protocol: Reflux Extraction

-

Preparation of Plant Material : The air-dried and powdered roots of the chosen Aconitum species are used as the starting material.

-

Extraction :

-

The powdered plant material is refluxed with 80-85% ethanol or methanol. A common ratio is 1:10 (w/v) of plant material to solvent.[4]

-

For enhanced extraction, the solvent can be acidified with hydrochloric acid (e.g., 2% of the plant material weight).

-

The reflux is typically carried out for 2-6 hours at a controlled temperature (e.g., 75°C).

-

-

Filtration and Concentration :

-

The extract is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

-

-

Acid-Base Partitioning :

-

The crude extract is dissolved in a dilute acidic solution (e.g., 1-5% HCl).

-

The acidic solution is then washed with an organic solvent like chloroform to remove non-alkaloidal impurities.

-

The pH of the aqueous layer is adjusted to alkaline (pH 9.5-11) using a base such as ammonia (B1221849) or sodium carbonate.

-

The alkaloidal fraction is then extracted into an organic solvent (e.g., chloroform or ether).

-

-

Drying and Evaporation : The organic extract is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the crude total alkaloids.

References

- 1. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. CN104098510B - Method for extracting lappaconitine from aconitum sinomontanum plant roots - Google Patents [patents.google.com]

Lappaconitine as a Voltage-Gated Sodium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lappaconitine (B608462) is a C18-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium species.[1][2] It has a long history of use in traditional Chinese medicine for its analgesic and anti-inflammatory properties.[3] In modern pharmacology, lappaconitine is recognized for its potent activity as a voltage-gated sodium channel (VGSC) blocker, which underlies its therapeutic effects in managing neuropathic pain and cardiac arrhythmias.[2][4] Unlike many other VGSC blockers, lappaconitine exhibits a unique pharmacological profile characterized by a slow onset and irreversible inhibition.[4][5] This technical guide provides an in-depth overview of the core pharmacology of lappaconitine, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

Lappaconitine is a complex molecule with the chemical formula C₃₂H₄₄N₂O₈.[6] Its structure is closely related to that of aconitine (B1665448), another well-known Aconitum alkaloid, but with key differences that result in a distinct pharmacological profile.[7]

| Property | Value | Reference |

| Chemical Formula | C₃₂H₄₄N₂O₈ | [6] |

| Molecular Weight | 584.70 g/mol | [3] |

| CAS Number | 32854-75-4 | [3] |

| Appearance | White to off-white crystalline powder | - |

| Solubility | Soluble in DMSO and ethanol. Practically insoluble in water. | [8] |

Mechanism of Action at Voltage-Gated Sodium Channels

Lappaconitine exerts its primary pharmacological effects by blocking the influx of sodium ions through voltage-gated sodium channels. This blockade disrupts the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.

Binding Site and State-Dependent Blockade

Lappaconitine binds to the neurotoxin receptor site 2 on the α-subunit of VGSCs.[3][7] This binding is highly state-dependent, with lappaconitine showing a strong preference for the open state of the channel.[5][7] It has little to no effect on channels in the resting or inactivated states.[7] This characteristic contributes to its use-dependent or phasic block, where the degree of inhibition increases with the frequency of channel activation.[4]

Irreversible Inhibition

A key feature of lappaconitine's interaction with VGSCs is its irreversible mode of inhibition.[4][5][7] This contrasts with many local anesthetics that exhibit reversible binding. The slow onset of action and the prolonged duration of its analgesic and antiarrhythmic effects are attributed to this irreversible binding.[4]

Molecular Determinants of Binding

Site-directed mutagenesis studies have identified key amino acid residues within the VGSC pore that are crucial for lappaconitine binding. For instance, in the human heart sodium channel (hH1 or Nav1.5), mutations at residues F1760 and N1765 within the local anesthetic receptor region confer resistance to lappaconitine block.[7] Similarly, for the Nav1.7 channel, residues F1737 and N1742 in domain IV have been identified as necessary for its inhibitory activity.[4][9]

Quantitative Pharmacological Data

The inhibitory potency of lappaconitine has been quantified across various VGSC subtypes. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the channel subtype and the experimental conditions, particularly the holding potential, reflecting the voltage-dependent nature of the block.[4]

| VGSC Subtype | IC₅₀ (µM) | Cell Line | Holding Potential (mV) | Method | Reference |

| Nav1.7 | 27.67 (15.68–39.66) | HEK293 | -70 | Incubation | [4][10][11] |

| Nav1.7 | 65.33 (51.94–78.71) | HEK293 | -50 | Perfusion | [4] |

| Nav1.7 | 133.20 (92.91–173.40) | HEK293 | -70 | Perfusion | [4] |

| Nav1.7 | 221.30 (168.80–273.80) | HEK293 | -120 | Perfusion | [4] |

| Aconitine (for comparison on Nav1.7) | 59.30 (52.07–66.53) | HEK293 | - | - | [4] |

Inhibition of other peripheral Nav isoforms by 100 µM Lappaconitine: [4]

| VGSC Subtype | % Inhibition | Cell Line |

| Nav1.3 | 46% ± 4% | HEK293 |

| Nav1.4 | 38% ± 4% | HEK293 |

| Nav1.5 (hH1) | 29% ± 4% | HEK293 |

| Nav1.8 | 22% ± 7% | HEK293 |

| Nav1.7 | 53% ± 4% | HEK293 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of lappaconitine's effects on VGSCs.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed to characterize the inhibitory effects of lappaconitine on VGSCs heterologously expressed in a mammalian cell line (e.g., HEK293).

5.1.1. Cell Culture and Transfection

-

Cell Culture: Culture HEK293 cells stably expressing the human VGSC subtype of interest in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418). Maintain cells at 37°C in a humidified 5% CO₂ incubator.

-

Plating for Electrophysiology: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency on the day of recording.

5.1.2. Electrophysiology Solutions

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

5.1.3. Recording Procedure

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

-

Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the membrane potential at a desired level (e.g., -120 mV, -90 mV, or -70 mV) to study state-dependent block.

-

-

Voltage Protocols:

-

Tonic Block: Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) from the holding potential. After establishing a stable baseline current, perfuse lappaconitine at the desired concentration and record the gradual decrease in peak current.

-

Use-Dependent (Phasic) Block: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at a frequency of 1-10 Hz) from a hyperpolarized holding potential (e.g., -120 mV) to assess the cumulative block with repeated channel opening.

-

Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

This model is used to evaluate the analgesic efficacy of lappaconitine in a setting of chronic nerve pain.

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (200-250 g) with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Procedure:

-

Make an incision on the lateral surface of the mid-thigh.

-

Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.

-

Proximal to the sciatic trifurcation, place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing. The ligatures should be tightened until a brief twitch of the hind paw is observed.

-

Close the muscle and skin layers with sutures.

-

-

Post-operative Care: House the animals individually with soft bedding and provide food and water ad libitum. Allow a recovery period of 7-14 days for the development of neuropathic pain behaviors.

-

Behavioral Testing (e.g., Hot Plate Test):

-

Place the rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Measure the latency to a nociceptive response (e.g., licking or jumping).

-

Administer lappaconitine (e.g., 4 mg/kg, intraperitoneally) and measure the paw withdrawal latency at various time points post-administration to assess the analgesic effect.[12]

-

Animal Model of Cardiac Arrhythmia

This model is used to assess the antiarrhythmic properties of lappaconitine.

-

Animal Preparation: Anesthetize a guinea pig (300-400 g) with an appropriate anesthetic.

-

Induction of Arrhythmia: Administer an arrhythmogenic agent, such as aconitine or ouabain, intravenously to induce ventricular arrhythmias.

-

Drug Administration: Once a stable arrhythmia is established, administer lappaconitine intravenously and monitor the electrocardiogram (ECG) for the restoration of normal sinus rhythm.

Signaling Pathways Modulated by Lappaconitine

The blockade of VGSCs by lappaconitine can have downstream effects on intracellular signaling cascades, contributing to its diverse pharmacological activities, including anti-inflammatory and anti-tumor effects.

MAPK Signaling Pathway

Lappaconitine has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In some cancer cell lines, lappaconitine hydrochloride can induce apoptosis by activating the JNK and p38 MAPK pathways while inhibiting the ERK pathway.[13]

Lappaconitine's modulation of the MAPK signaling pathway.

PI3K/AKT Signaling Pathway

Lappaconitine sulfate (B86663) has been demonstrated to inhibit cell proliferation and induce apoptosis in cancer cells by suppressing the PI3K/AKT/GSK3β signaling pathway.[14][15] This leads to cell cycle arrest at the G0/G1 phase.[14]

Inhibition of the PI3K/AKT pathway by lappaconitine.

Experimental Workflows

Workflow for Patch-Clamp Electrophysiology

Workflow for patch-clamp electrophysiology experiments.

Workflow for In Vivo Analgesia Study (CCI Model)

Workflow for in vivo analgesia study using the CCI model.

Conclusion

Lappaconitine is a potent, irreversibly acting voltage-gated sodium channel blocker with a complex pharmacological profile. Its state-dependent inhibition of VGSCs, particularly Nav1.7, is central to its analgesic effects, while its action on cardiac sodium channels (Nav1.5) underlies its antiarrhythmic properties. The downstream modulation of signaling pathways such as MAPK and PI3K/AKT further contributes to its therapeutic potential in other areas, including oncology. This technical guide provides a comprehensive resource for researchers and drug development professionals working with lappaconitine, offering detailed insights into its mechanism of action, quantitative data, and established experimental protocols. Further research into the specific molecular interactions and downstream signaling events will continue to elucidate the full therapeutic potential of this unique natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lappaconitine - LKT Labs [lktlabs.com]

- 4. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic study of lappaconitine hydrobromide in mice by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. [PDF] Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Lappaconitine hydrochloride inhibits proliferation and induces apoptosis in human colon cancer HCT-116 cells via mitochondrial and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Lappaconitine HBr

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lappaconitine (B608462) Hydrobromide (HBr) is a C18-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera.[1][2] It is a potent, non-addictive analgesic with demonstrated anti-inflammatory and anti-arrhythmic properties.[3][4][5] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), making it a significant compound of interest in pain management and cardiovascular research.[3][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of Lappaconitine HBr, along with detailed experimental protocols for its analysis and evaluation.

Chemical Structure and Physicochemical Properties

Lappaconitine HBr is the hydrobromide salt of the complex diterpenoid alkaloid, lappaconitine. The salt form enhances its aqueous solubility, which is otherwise low, facilitating its formulation and clinical application.[2][7]

IUPAC Name: [(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide[8][9]

Chemical Structure: The core structure of lappaconitine is a complex hexacyclic diterpenoid skeleton.

(A 2D chemical structure image would be placed here in a full whitepaper)

Physicochemical Data

The following table summarizes the key physicochemical properties of Lappaconitine HBr.

| Property | Value | Reference(s) |

| CAS Number | 97792-45-5 | [8][9][10] |

| Molecular Formula | C₃₂H₄₄N₂O₈·HBr (or C₃₂H₄₅BrN₂O₈) | [8][9][10] |

| Molecular Weight | 665.62 g/mol | [8][10] |

| Appearance | White to pale yellow crystalline powder | [3][10] |

| Melting Point | 221 - 226 °C (decomposes) | [3][10] |

| Solubility | Insoluble in water and ethanol; Soluble in DMSO (53 mg/mL); Slightly soluble in Methanol. | [7][11] |

| pKa | Not readily available in the surveyed literature. | |

| Purity (Typical) | ≥95% (by HPLC) | [10] |

Pharmacological Properties and Mechanism of Action

Lappaconitine HBr exhibits a range of pharmacological activities, primarily centered on its interaction with the central and peripheral nervous systems.

-

Analgesic Activity: It is a potent non-narcotic analgesic used for various types of acute and chronic pain, including neuropathic pain, postoperative pain, and cancer-related pain.[4][5][10] Its analgesic effect is reported to be comparable to pethidine but without the associated addiction potential.[5]

-

Anti-inflammatory Activity: The compound has demonstrated significant anti-inflammatory effects.[10]

-

Anti-arrhythmic Activity: Lappaconitine HBr is also known to possess anti-arrhythmic properties, stemming from its action on cardiac ion channels.[8]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for Lappaconitine HBr is the blockade of voltage-gated sodium channels (VGSCs).[3][6] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[7]

Lappaconitine binds with high affinity to neurotoxin binding site 2 on the alpha-subunit of VGSCs, particularly when the channel is in the open state.[2][7] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions.[6] This leads to a reduction in neuronal excitability and inhibits the transmission of pain signals.[6] Studies have shown it to be an inhibitor of several VGSC isoforms, including the Nav1.7 channel, which is a key target in pain signaling.[1] The inhibition is characterized as slow and irreversible, distinguishing its action from that of local anesthetics like bupivacaine.[1][2]

Experimental Protocols

This section details methodologies for the characterization and evaluation of Lappaconitine HBr.

Purity and Quantification by HPLC

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be used for purity assessment and quantification in biological matrices.

-

Instrumentation: UPLC system coupled with a tandem mass spectrometer.

-

Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 10 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30°C.

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.

-

Sample Preparation (from blood): Protein precipitation using acetonitrile.

-

Quantification: A calibration curve is generated using standards of known concentrations (e.g., 0.1-500 ng/mL in mouse blood). An internal standard (e.g., khasianine) is used for accuracy.

In Vivo Analgesic Activity Assays

Standard animal models are used to assess the pain-relieving effects of Lappaconitine HBr.[11]

This model evaluates visceral pain.

-

Animal Model: Mice.

-

Procedure:

-

Administer Lappaconitine HBr (e.g., 1.0 or 5.0 mg/kg) or vehicle control, typically via intragastric or subcutaneous route.[11]

-

After a set time (e.g., 60 minutes), induce pain by intraperitoneal (i.p.) injection of a 0.75% acetic acid solution.[11]

-

Immediately observe the mice and count the number of writhes (a specific stretching posture) over a defined period (e.g., 15-20 minutes).

-

-

Endpoint: A significant reduction in the number of writhes compared to the control group indicates analgesic activity.[11]

This model assesses the response to thermal pain.

-

Animal Model: Mice or rats.

-

Procedure:

-

Administer Lappaconitine HBr (e.g., 5.0 mg/kg) or vehicle control.[11]

-

At various time points post-administration, place the animal on a hot plate maintained at a constant temperature (e.g., 54-55°C).[11]

-

Record the latency (in seconds) for the animal to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time is used to prevent tissue damage.

-

-

Endpoint: A significant increase in the pain response latency compared to the control group indicates central analgesic activity.[11]

In Vitro Anti-inflammatory Activity Assay

This assay measures the ability of the compound to reduce inflammatory responses in cell culture.

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Procedure:

-

Culture RAW 264.7 cells in appropriate media.

-

Pre-treat the cells with various concentrations of Lappaconitine HBr for a specified time.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

After incubation, collect the cell culture supernatant.

-

-

Endpoints:

-

Nitric Oxide (NO) Production: Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent. A decrease in NO indicates anti-inflammatory activity.

-

Cytokine Levels: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene/Protein Expression: Analyze the expression of inflammatory mediators like iNOS and COX-2 in the cell lysates using real-time PCR and Western blotting.

-

Electrophysiology Protocol: Whole-Cell Patch-Clamp

This technique directly measures the effect of Lappaconitine HBr on ion channel function.[1][2][7]

-

Cell System: HEK293 cells stably expressing the desired VGSC subtype (e.g., Nav1.7) or isolated primary neurons.[1]

-

Procedure:

-

Perform whole-cell patch-clamp recordings at room temperature.[7]

-

Use an appropriate amplifier and data acquisition system to record sodium currents.

-

Hold the cell membrane potential at -120 mV to ensure channels are in a resting state.[7]

-

Apply a series of voltage steps to elicit sodium currents in the absence and presence of Lappaconitine HBr.

-

-

Key Measurements:

-

Current-Voltage (I-V) Relationship: Apply depolarizing steps (e.g., from -80 mV to +60 mV) to measure the peak current at different voltages.[7]

-

Steady-State Inactivation: Use a prepulse to various potentials followed by a test pulse to determine the voltage-dependence of channel inactivation.[7]

-

Dose-Response: Apply varying concentrations of Lappaconitine HBr to determine the IC₅₀ value (the concentration that inhibits 50% of the current).[1]

-

-

Data Analysis: Fit conductance-voltage and steady-state inactivation curves with a Boltzmann function to determine key gating parameters (e.g., V₁/₂ of activation and inactivation).[7]

Experimental and Drug Discovery Workflow

The investigation of a natural product like Lappaconitine HBr typically follows a structured drug discovery workflow, from initial identification to preclinical evaluation.

This workflow illustrates the path from identifying a natural source to clinical development.[3][8][10] It begins with the extraction and isolation of the active compound from the plant material.[8][10] This is followed by initial screening to identify biological activity, leading to the identification of a lead compound like Lappaconitine HBr.[3] Extensive characterization of its properties and mechanism of action is then performed, which may be followed by medicinal chemistry efforts to optimize its structure for improved efficacy and safety before advancing to preclinical and clinical trials.[3]

Conclusion

Lappaconitine HBr is a structurally complex and pharmacologically potent diterpenoid alkaloid. Its established mechanism as a voltage-gated sodium channel blocker provides a strong basis for its clinical use and further investigation as an analgesic, anti-inflammatory, and anti-arrhythmic agent. The detailed protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to rigorously evaluate Lappaconitine HBr and similar natural products, facilitating the discovery of new therapeutic leads.

References

- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Lappaconitine | C32H44N2O8 | CID 90479327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure, property, biogenesis, and activity of diterpenoid alkaloids containing a sulfonic acid group from Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. caymanchem.com [caymanchem.com]

- 8. CAS 32854-75-4: Lappaconitine | CymitQuimica [cymitquimica.com]

- 9. Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Anti-arrhythmic Properties of Lappaconitine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Anti-arrhythmic Action

Key aspects of its mechanism include:

-

Sodium Channel Blockade: Lappaconitine (B608462) hydrobromide selectively blocks the fast inward sodium current (INa) during phase 0 of the cardiac action potential.[1][4][7] This action decreases the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[4][7]

-

State-Dependent Binding: The compound is believed to exhibit a high affinity for the inactivated state of sodium channels.[1] By stabilizing this state, it effectively reduces the number of available channels, leading to a rate-dependent blockade.[1]

The active metabolite of Lappaconitine hydrobromide, N-deacetyllappaconitine monochlorhydrate (DALCh), has been shown to inhibit both sodium and potassium ion currents. This dual effect suggests that DALCh may be classified as a Class IA anti-arrhythmic, which is different from its parent compound.[10][11]

Signaling Pathways and Molecular Interactions

The anti-arrhythmic effect of Lappaconitine hydrobromide is a direct consequence of its interaction with cardiac ion channels. The following diagram illustrates the primary signaling pathway affected by the drug.

Caption: Mechanism of Lappaconitine Hydrobromide Action on Sodium Channels.

Studies have also indicated that Lappaconitine hydrobromide can modulate the expression of genes encoding for various ion channels. In a rat model of aconitine-induced arrhythmia, the administration of Allapinine (lappaconitine hydrobromide) led to changes in the mRNA levels of genes for Na+, K+, and Ca2+ channels.[4][7] This suggests a more complex regulatory role in addition to direct channel blockade.

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from various preclinical studies on Lappaconitine hydrobromide and its derivatives.

Table 1: Inhibitory Concentrations (IC50) of Lappaconitine on Voltage-Gated Sodium Channels

| Channel Subtype | Cell Line | IC50 (µmol/L) | Holding Potential (mV) | Reference |

| Nav1.7 | HEK293 | 27.67 | -70 | [12] |

Table 2: In Vivo Anti-arrhythmic Efficacy of Lappaconitine Hydrobromide and its Derivatives

| Arrhythmia Model | Species | Compound | Dose (mg/kg) | Outcome | Reference |

| Aconitine-induced | Rat | N-deacetylappaconitine | Not specified | Higher protective and relieving activity than Allapinine | [6] |

| Barium chloride-induced | Rat | N-deacetylappaconitine | Not specified | Comparable activity to Allapinine | [6] |

| Epinephrine-induced | Not specified | Lappaconitine-1,5-benzodiazepine hybrid (compound 10) | 0.5 | Fully prevented arrhythmia (6x lower dose than Lappaconitine HBr) | [13] |

| Calcium chloride-induced | Not specified | Lappaconitine-1,5-benzodiazepine hybrids (compounds 8 and 10) | 5 | No anti-arrhythmic activity | [13] |

Table 3: Acute Toxicity (LD50) Data

| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |

| Lappaconitine | Mouse | Oral | 32.4 | [5] |

| Lappaconitine | Rat | Oral | 20 | [5] |

| N-deacetylappaconitine | Mouse | Intravenous | (1.23x less toxic than Allapinine) | [6] |

| N-deacetylappaconitine | Rat | Intravenous | (1.24x less toxic than Allapinine) | [6] |

| N-deacetylappaconitine | Mouse/Rat | Intraperitoneal/Intragastric | (1.58-1.93x less toxic than Allapinine) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the anti-arrhythmic properties of Lappaconitine hydrobromide.

In Vitro Electrophysiology: Patch-Clamp Technique

This protocol is used to measure the effect of Lappaconitine hydrobromide on specific ion channel currents in isolated cells.

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., Nav1.7) are cultured.[12] Alternatively, primary cells like isolated rat hippocampal or trigeminal ganglion neurons can be used.[10][11]

-

Recording: Whole-cell patch-clamp recordings are performed using an amplifier (e.g., Axopatch 700B).[12]

-

Solutions:

-

Intracellular Solution (in mmol/L): 140 CsF, 10 NaCl, 10 HEPES, 1.1 EGTA.[12]

-

Extracellular Solution: Specific composition varies by lab but typically contains physiological concentrations of ions.

-

-

Procedure:

-

A baseline recording of the sodium current is established.

-

Lappaconitine hydrobromide is applied to the cell at varying concentrations.

-

The effect on the sodium current (e.g., peak amplitude, voltage-dependence of activation and inactivation) is recorded.

-

Dose-response curves are generated to calculate the IC50 value.

-

In Vivo Arrhythmia Models

These models are used to evaluate the efficacy of Lappaconitine hydrobromide in a whole-organism setting.

-

Aconitine-Induced Arrhythmia Model:

-

Animal Model: Rats are commonly used.[6]

-

Procedure: An initial ECG is recorded. Aconitine (B1665448) (12-15 mcg/kg) is administered intravenously to induce arrhythmia.[6]

-

Drug Administration: Lappaconitine hydrobromide or its derivatives are administered prophylactically (e.g., 60 minutes prior via intragastric route) before aconitine infusion.[6]

-

Endpoint: The effective dose (ED50) that prevents arrhythmia in 50% of the animals is calculated.[6]

-

-

Calcium Chloride or Epinephrine-Induced Arrhythmia Models:

The following diagram outlines a typical workflow for in vivo anti-arrhythmic drug testing.

Caption: General Workflow for In Vivo Anti-arrhythmic Drug Screening.

Conclusion

Lappaconitine hydrobromide is a potent anti-arrhythmic agent with a primary mechanism of action involving the blockade of cardiac sodium channels, consistent with a Class IC classification. Its efficacy has been demonstrated in various preclinical models, particularly those involving aconitine-induced arrhythmias. Research into its metabolites and derivatives shows promise for developing compounds with improved efficacy and safety profiles. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of Lappaconitine hydrobromide and its analogues in the management of cardiac arrhythmias.

References

- 1. What is the mechanism of Lappaconite Hydrobromide? [synapse.patsnap.com]

- 2. kintai-bio.com [kintai-bio.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aps.uzicps.uz [aps.uzicps.uz]

- 7. researchgate.net [researchgate.net]

- 8. sostceramide.com [sostceramide.com]

- 9. What is Lappaconite Hydrobromide used for? [synapse.patsnap.com]

- 10. Analysis of Electrophysiological Mechanisms of N-Deacetyllapaconitine Monochlorhydrate, the Main Metabolite of Lappaconitine Hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Electrophysiological Mechanisms of N-Deacetyllapaconitine Monochlorhydrate, the Main Metabolite of Lappaconitine Hydrobromide - ProQuest [proquest.com]

- 12. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lappaconitine: influence of halogen substituent on the antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Lappaconitine Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lappaconitine (B608462), a C18-diterpenoid alkaloid extracted from plants of the Aconitum and Delphinium species, has garnered significant interest for its potent analgesic and antiarrhythmic properties. Despite its therapeutic potential, the clinical application of lappaconitine is hampered by its inherent toxicity, primarily targeting the cardiovascular and central nervous systems. This technical guide provides a comprehensive overview of the early-stage research into lappaconitine's toxicological profile, offering a core resource for researchers and drug development professionals. This document summarizes key quantitative toxicological data, details essential experimental protocols for assessing toxicity, and visualizes the underlying molecular pathways and experimental workflows.

Core Toxicity Data

The toxicity of lappaconitine has been evaluated in various in vivo and in vitro models. The following tables summarize the key quantitative data to facilitate comparative analysis.

Table 1: Acute Toxicity (LD50) of Lappaconitine in Animal Models

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Mouse | Oral | 32.4 | [1] |

| Rat | Oral | 20 | [1] |

| Mouse | Intraperitoneal | 11.7 | [2] |

Table 2: In Vitro Cytotoxicity of Lappaconitine and its Derivatives

| Compound | Cell Line | Assay | IC50 | Time Point | Reference(s) |

| Lappaconitine sulfate | HepG2 (Human liver cancer) | MTT | 360 µg/mL | 48h | [3] |

| Lappaconitine sulfate | HeLa (Human cervical cancer) | MTT | 571 µg/mL | 48h | [3] |

| Lappaconitine hydrochloride | HCT-116 (Human colon cancer) | MTT | 413.1 µg/mL | 24h | [3] |

| Lappaconitine hydrochloride | HCT-116 (Human colon cancer) | MTT | 174.2 µg/mL | 48h | [3] |

| Lappaconitine | A549 (Non-small cell lung cancer) | MTT | Dose-dependent inhibition | Not specified | [4] |

Table 3: Inhibitory Effects of Lappaconitine on Voltage-Gated Sodium Channels

| Channel Subtype | Cell Line | IC50 (µmol/L) | Holding Potential | Reference(s) |

| Nav1.7 | HEK293 | 27.67 (95% CI: 15.68–39.66) | -70 mV | [5][6] |

Table 4: Cardiotoxicity of Lappaconitine in Isolated Guinea Pig Atria

| Parameter | Concentration (µM) | Effect | Reference(s) |

| Negative Inotropic Action | 0.06 | Significant | [7] |

| Asystole (Right Atria) | 4.5 | Onset of asystole | [7] |

Key Signaling Pathways in Lappaconitine Toxicity

The toxic effects of lappaconitine are mediated through complex signaling pathways. The primary mechanism involves the blockade of voltage-gated sodium channels. Additionally, lappaconitine has been shown to modulate inflammatory pathways such as NF-κB and MAPK.

Voltage-Gated Sodium Channel (Nav1.7) Inhibition

Lappaconitine's neurotoxicity and analgesic effects are primarily attributed to its interaction with voltage-gated sodium channels, particularly the Nav1.7 subtype, which is crucial for pain perception.

Pro-inflammatory Signaling Pathways

Lappaconitine and its derivatives have been shown to modulate inflammatory responses, which may contribute to its toxic profile. This involves the regulation of key inflammatory signaling cascades, including the NF-κB and MAPK pathways.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the early-stage toxicological assessment of lappaconitine.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of lappaconitine on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cell line (e.g., HeLa, HepG2, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lappaconitine stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of lappaconitine in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of lappaconitine. Include a vehicle control (medium with the same concentration of DMSO as the highest lappaconitine concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the lappaconitine concentration to determine the IC50 value.

In Vivo Acute Oral Toxicity Assessment (Following OECD Guideline 423)

This protocol describes the acute toxic class method for determining the acute oral toxicity of lappaconitine.

Materials:

-

Healthy, young adult rodents (e.g., Wistar rats or ICR mice), typically females.

-

Lappaconitine

-

Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Animal balance

Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the study.

-

Fasting: Fast the animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with free access to water.

-

Dose Preparation: Prepare the required concentrations of lappaconitine in the chosen vehicle.

-

Dosing: Administer a single oral dose of lappaconitine to a group of 3 animals using an oral gavage needle. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on available information.

-

Observation: Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

Subsequent Dosing: The outcome of the first group determines the next step. If mortality occurs, the next dose is lower. If no mortality occurs, a higher dose is used in the next group of 3 animals.

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD50 is determined based on the dose at which mortality is observed.

Cardiotoxicity Assessment: Isolated Guinea Pig Heart (Langendorff Preparation)

This protocol details the assessment of lappaconitine's effects on cardiac function using an ex vivo Langendorff-perfused guinea pig heart model.[5][7]

Materials:

-

Adult guinea pigs

-

Langendorff apparatus

-

Krebs-Henseleit solution

-

Heparin

-

Lappaconitine stock solution

-

ECG recording system

-

Pressure transducer

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and administer heparin.

-

Heart Isolation: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

-

Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant pressure and temperature (37°C).

-

Stabilization: Allow the heart to stabilize for at least 20-30 minutes.

-

Data Recording: Record baseline parameters, including heart rate, left ventricular developed pressure (LVDP), and a surface electrocardiogram (ECG).

-

Lappaconitine Perfusion: Perfuse the heart with increasing concentrations of lappaconitine, allowing for a 15-20 minute equilibration period at each concentration.

-

Data Collection: Continuously record all parameters during lappaconitine perfusion.

-

Data Analysis: Analyze the changes in heart rate, LVDP, and ECG intervals (PR, QRS, QT) to assess the chronotropic, inotropic, and electrophysiological effects of lappaconitine.

Neurotoxicity Assessment: Rodent Neurobehavioral Tests

This protocol provides a framework for evaluating the neurotoxic effects of lappaconitine in rodents.

Materials:

-

Rodents (rats or mice)

-

Lappaconitine

-

Vehicle

-

Rotarod apparatus

-

Open-field arena

-

Hot plate or tail-flick apparatus

Procedure:

-

Animal Dosing: Administer lappaconitine to the animals at various doses. Include a control group receiving the vehicle.

-

Motor Coordination (Rotarod Test): At selected time points after dosing, place the animals on a rotating rod (rotarod) and record the latency to fall. A decrease in latency indicates impaired motor coordination.

-

Locomotor Activity (Open-Field Test): Place the animals in an open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period. Changes in activity can indicate sedative or stimulant effects.

-

Sensory Function (Hot Plate/Tail-Flick Test): To assess nociception, place the animals on a hot plate or use a tail-flick apparatus and measure the latency to a pain response (e.g., paw licking, tail withdrawal). An increase in latency suggests an analgesic effect, which is a known pharmacological action of lappaconitine but can also be indicative of sensory nerve impairment at toxic doses.

-

General Observations: Throughout the testing period, observe the animals for any clinical signs of neurotoxicity, such as tremors, convulsions, ataxia, or changes in posture.

-

Data Analysis: Compare the performance and observations of the lappaconitine-treated groups with the control group to identify dose-dependent neurotoxic effects.

Conclusion

This technical guide provides a foundational resource for the early-stage toxicological investigation of lappaconitine. The compiled quantitative data offers a clear overview of its toxic potential, while the detailed experimental protocols provide a practical basis for conducting further research. The visualization of the key signaling pathways offers insights into the molecular mechanisms underlying its toxicity. A thorough understanding of these aspects is critical for the safe development of lappaconitine and its derivatives as potential therapeutic agents. Further research should focus on elucidating the complete toxicokinetic and toxicodynamic profiles of lappaconitine and on developing strategies to mitigate its adverse effects while preserving its therapeutic benefits.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of low-toxic lappaconitine derivatives as potential analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Involvement of Nrf2-HO-1/JNK-Erk Signaling Pathways in Aconitine-Induced Developmental Toxicity, Oxidative Stress, and ROS-Mitochondrial Apoptosis in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiac effects of lappaconitine and N-deacetyllappaconitine, two diterpenoid alkaloids from plants of the Aconitum and Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]

Lappaconitine's Modulation of Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lappaconitine (B608462), a C18-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium species, has a long history of use in traditional medicine for its analgesic properties.[1][2][3][4] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), which fundamentally influences neuronal excitability and, consequently, neurotransmitter release.[1][5][6][7][8] This technical guide provides an in-depth analysis of Lappaconitine's effects on the release of various neurotransmitters, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Lappaconitine's principal pharmacological effect is the inhibition of VGSCs, which are critical for the generation and propagation of action potentials in neurons.[1][5] By binding to these channels, Lappaconitine stabilizes their inactive state, thereby reducing the influx of sodium ions and dampening neuronal excitability.[5][6] This action is the foundational step leading to its modulation of neurotransmitter release. Specifically, Lappaconitine has been shown to inhibit several neuronal isoforms of VGSCs, including NaV1.7, with a reported IC50 value of 27.67 µmol/L when cells are clamped at -70 mV.[9][10][11][12] The inhibition is characterized as slow and irreversible, distinguishing it from common local anesthetics.[11] The blockade of these channels reduces the depolarization of the presynaptic terminal, which in turn affects the downstream processes of neurotransmitter release.

Effects on Excitatory Neurotransmitter Release: Glutamate (B1630785)

Lappaconitine has been demonstrated to inhibit the release of the primary excitatory neurotransmitter, glutamate.[13] This inhibitory effect is crucial to its analgesic and neuroprotective potential. Studies using rat cerebral cortex nerve terminals (synaptosomes) have shown that Lappaconitine reduces the 4-aminopyridine (B3432731) (4-AP)-evoked release of glutamate in a Ca2+-dependent manner.[13]

Signaling Pathway of Glutamate Release Inhibition

The inhibitory effect of Lappaconitine on glutamate release is not due to a direct effect on the membrane potential of the synaptosomes but rather through the suppression of Ca2+ influx.[13] Specifically, Lappaconitine's action is attenuated by blockers of Cav2.3 (R-type) calcium channels.[13] Furthermore, the pathway involves the protein kinase A (PKA) signaling cascade, as evidenced by the reduction of 4-AP-induced phosphorylation of PKA and SNAP-25, a presynaptic protein.[13]

Effects on Other Neurotransmitter Systems

Beyond glutamate, Lappaconitine has been shown to modulate other neurotransmitter systems, which contributes to its broad pharmacological profile.[5]

-

Substance P: Lappaconitine inhibits the release of substance P, a neuropeptide involved in pain transmission.[5][14][15] This action further enhances its analgesic effects.

-

Norepinephrine: Some studies suggest that Lappaconitine can promote the release of norepinephrine, which may contribute to its analgesic mechanism through descending inhibitory pain pathways.[14][15]

-

GABAergic System: While direct effects on GABA release are less characterized, Lappaconitine derivatives have been synthesized to act as positive allosteric modulators of the GABAA receptor complex, suggesting a potential interaction with the inhibitory GABAergic system.[1]

Quantitative Data Summary

The following tables summarize the quantitative data available on Lappaconitine's effects.

Table 1: Inhibitory Concentrations of Lappaconitine on Voltage-Gated Sodium Channels

| Channel Subtype | IC50 (µmol/L) | Holding Potential (mV) | Cell Type | Reference |

| NaV1.7 | 27.67 (15.68–39.66) | -70 | HEK293 | [9][10][11][12] |

| NaV1.7 | 65.33 (51.94–78.71) | -50 | HEK293 | [12] |

| NaV1.7 | 133.20 (92.91–173.40) | -70 | HEK293 | [12] |

| NaV1.7 | 221.30 (168.80–273.80) | -120 | HEK293 | [12] |

| NaV1.3 | 46% ± 4% inhibition at 100 µmol/L | - | - | [12] |

| NaV1.4 | 38% ± 4% inhibition at 100 µmol/L | - | - | [12] |

| NaV1.5 | 29% ± 4% inhibition at 100 µmol/L | - | - | [12] |

| NaV1.8 | 22% ± 7% inhibition at 100 µmol/L | - | - | [12] |

Table 2: Analgesic Efficacy of Lappaconitine

| Pain Model | Administration | ED50 | Emax (% MPE) | Species | Reference |

| Neuropathic Pain (Mechanical Allodynia) | Subcutaneous | 1.1 mg/kg | 53.3% | Rat | [16] |

| Neuropathic Pain (Thermal Hyperalgesia) | Subcutaneous | 1.6 mg/kg | 58.3% | Rat | [16] |

| Neuropathic Pain (Mechanical Allodynia) | Intrathecal | 0.8 µg | 66.1% | Rat | [16] |

| Bone Cancer Pain (Mechanical Allodynia) | Subcutaneous | 2.0 mg/kg | 57.9% | Rat | [16] |

Experimental Protocols

Preparation of Synaptosomes and Measurement of Glutamate Release

This protocol is adapted from studies investigating neurotransmitter release from isolated nerve terminals.[13][17][18][19]

Objective: To measure the effect of Lappaconitine on depolarization-evoked glutamate release from rat cerebrocortical synaptosomes.

Materials:

-

Male Sprague-Dawley rats

-

Sucrose (B13894) solution (0.32 M)

-

Percoll solution

-

Physiological buffer (e.g., Krebs-Ringer)

-

4-Aminopyridine (4-AP)

-

Lappaconitine

-

Glutamate assay kit (e.g., fluorescent or enzymatic)

-

Microplate reader

Procedure:

-

Synaptosome Preparation:

-

Euthanize rats and rapidly dissect the cerebral cortex.

-

Homogenize the tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Layer the supernatant onto a Percoll gradient and centrifuge at high speed to isolate the synaptosomal fraction.

-

Wash the synaptosomal pellet with physiological buffer.

-

-

Glutamate Release Assay:

-

Pre-incubate the synaptosomes with varying concentrations of Lappaconitine or vehicle control.

-

Stimulate glutamate release by adding a depolarizing concentration of 4-AP.

-

Terminate the release by rapid centrifugation or filtration.

-

Measure the glutamate concentration in the supernatant using a suitable assay kit and a microplate reader.

-

-

Data Analysis:

-

Express glutamate release as a percentage of the control (vehicle-treated) condition.

-

Generate dose-response curves to determine the IC50 of Lappaconitine's inhibitory effect.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on methods used to study the effects of ion channel modulators on neuronal currents.[11][12]

Objective: To determine the inhibitory effect of Lappaconitine on specific voltage-gated sodium channel subtypes.

Materials:

-

Cell line expressing the desired NaV subtype (e.g., HEK293 cells)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular and extracellular recording solutions

-

Lappaconitine

-

Data acquisition and analysis software

Procedure:

-

Cell Culture:

-

Culture the cells under appropriate conditions to ensure healthy expression of the ion channels.

-

-

Pipette Fabrication:

-

Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Apply a voltage-clamp protocol to elicit sodium currents (e.g., a depolarizing step from a holding potential).

-

Perfuse the cell with extracellular solution containing varying concentrations of Lappaconitine.

-

Record the sodium currents before, during, and after drug application.

-

-

Data Analysis:

-

Measure the peak sodium current amplitude in the presence and absence of Lappaconitine.

-

Calculate the percentage of current inhibition for each concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

Lappaconitine's primary mechanism of inhibiting voltage-gated sodium channels leads to a significant reduction in the release of the excitatory neurotransmitter glutamate. This effect is mediated through the suppression of presynaptic Ca2+ influx via R-type calcium channels and the subsequent downregulation of the PKA signaling pathway. The modulation of other neurotransmitter systems, including substance P and norepinephrine, further contributes to its complex pharmacological profile, particularly its potent analgesic properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Lappaconitine and its derivatives. The detailed understanding of its effects on neurotransmitter release is crucial for the rational design of novel therapeutics targeting neurological and pain-related disorders.

References

- 1. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lappaconitine - LKT Labs [lktlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sostceramide.com [sostceramide.com]

- 6. What is the mechanism of Lappaconite Hydrobromide? [synapse.patsnap.com]

- 7. Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Effects from Ingestion of Lappaconitine, an Aconitum Alkaloid with Sodium Channel Blocking Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. researchgate.net [researchgate.net]

- 15. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lappaconitine, a C18-diterpenoid alkaloid, exhibits antihypersensitivity in chronic pain through stimulation of spinal dynorphin A expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neurotransmitter release from semi-intact synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Studies of Lappaconitine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experimental studies with Lappaconitine (B608462) hydrobromide (LAH). Lappaconitine is a C-18 diterpenoid alkaloid extracted from plants of the Aconitum species.[1][2][3] It is recognized for its potent analgesic, anti-inflammatory, anti-arrhythmic, and antipyretic properties.[1][2][4] A key advantage of lappaconitine is its strong analgesic effect, comparable to pethidine, without causing addiction or dependence, making it a valuable compound for pain management research.[1][4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Lappaconitine hydrobromide is the blockade of voltage-gated sodium channels (VGSCs).[5][6][7] By binding to these channels, LAH stabilizes their inactive state, which inhibits the influx of sodium ions necessary for the generation and propagation of action potentials in neurons.[5][6] This reduction in neuronal excitability effectively dampens the transmission of pain signals.[6]

Beyond its primary target, LAH also modulates other ion channels, including potassium and calcium channels, and affects various neurotransmitter systems.[5][6][7] It has been shown to inhibit the release of pain and inflammation mediators such as substance P and glutamate.[5] In inflammatory pain models, LAH exerts its effects by inhibiting key inflammatory signaling pathways, including the HMGB1/TLR4/NF-κB and MAPK pathways. This leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of Lappaconitine hydrobromide.

Table 1: Pharmacokinetic Parameters of Lappaconitine in Rodents

| Species | Dose & Route | T½ (h) | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Citation |

|---|---|---|---|---|---|---|

| Mouse | 1.0 mg/kg, IV | 0.47 | 55.5 | - | - | [1] |

| Mouse | 2.0 mg/kg, IV | 0.48 | 110.5 | - | - | [1] |

| Mouse | 4.0 mg/kg, IV | 0.49 | 402.9 | - | - | [1] |

| Rat | 10 mg/mL, Transdermal | - | Increased significantly | - | - |

| Human | 25 mg, Oral | 8.45 ± 5.10 | 71.24 ± 43.20 | 5.09 ± 4.07 | 4.43 ± 3.54 | |

Table 2: Analgesic and Anti-inflammatory Efficacy of Lappaconitine Hydrobromide

| Model | Species | Dose | Route | Observed Effect | Citation |

|---|---|---|---|---|---|

| CFA-Induced Inflammatory Pain | Rat | 4 mg/kg & 8 mg/kg | - | Significantly improved paw withdrawal latency.[9][10][11] | [9][10][11] |

| Acetic Acid-Induced Writhing | Mouse | 5 mg/kg | Intragastric | Significant analgesic activity. | [2] |

| Hot Plate Test | Mouse | 5 mg/kg | Intragastric | Significant analgesic activity. | [2] |

| Carrageenan-Induced Paw Edema | - | 100 mg/kg | - | Maximum edema inhibition of 60.7%. |[6] |

Table 3: Acute Toxicity of Lappaconitine

| Species | Route | LD50 | Citation |

|---|---|---|---|

| Mouse | Oral | 32.4 mg/kg | [2] |

| Rat | Oral | 20 mg/kg |[2] |

Detailed Experimental Protocols

Protocol 1: Evaluation of Analgesic Efficacy in a Model of Inflammatory Pain (CFA-Induced Paw Edema)

This protocol details the use of the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats to assess the analgesic and anti-inflammatory effects of Lappaconitine hydrobromide.[9][10][11]

Objective: To evaluate the ability of LAH to reverse thermal hyperalgesia and reduce inflammation in a persistent inflammatory pain state.

Materials:

-

Lappaconitine hydrobromide (LAH)

-

Complete Freund's Adjuvant (CFA)

-

Vehicle (e.g., sterile 0.9% saline)

-

Male Sprague-Dawley rats (200-250 g)

-

Thermal Plantar Test Apparatus (e.g., PL-200)

-

Syringes and needles for injection

Procedure:

-

Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the baseline paw withdrawal latency (PWL) to a thermal stimulus for each rat. Place the rat on the glass surface of the plantar test apparatus and apply a radiant heat source to the plantar surface of the hind paw. Record the time taken for the rat to withdraw its paw. A cut-off time (e.g., 45 seconds) should be used to prevent tissue damage.[9]

-

Induction of Inflammation: Induce inflammation by injecting 0.1 mL of CFA into the plantar surface of one hind paw of each rat.

-

Grouping and Treatment: Divide the animals into at least three groups:

-

Drug Administration: Administer the vehicle or LAH via the desired route (e.g., intraperitoneal injection) at specified time points (e.g., once daily for 7 days) following CFA injection.

-

Post-Treatment Measurement: Measure the PWL daily or at selected time points (e.g., 1, 3, 5, and 7 days) after CFA injection to assess the analgesic effect.

-

Tissue Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw and dorsal root ganglion (DRG) can be collected for histological analysis (e.g., H&E staining) or metabolomic studies.[9][10][11]

-

Data Analysis: Analyze PWL data using a two-way ANOVA with repeated measures, followed by a suitable post-hoc test to compare between groups. A p-value < 0.05 is typically considered significant.

Protocol 2: Evaluation of Peripheral Analgesic Activity (Acetic Acid-Induced Writhing Test)

This is a chemical-induced visceral pain model used to screen for the activity of peripheral analgesics.[12][13]

Objective: To determine if LAH can inhibit the nociceptive response to a chemical irritant in the peritoneum.

Materials:

-

Lappaconitine hydrobromide (LAH)

-

Vehicle (e.g., sterile saline)

-

0.75-1% Acetic Acid solution

-

Male or female mice (20-30 g)

-

Observation chambers

-

Stopwatch

Procedure:

-

Acclimatization and Fasting: Acclimatize mice to the lab environment. Fast the animals for a few hours before the experiment but allow free access to water.

-

Grouping and Administration: Divide mice into groups (n=5-10 per group):

-

Group 1: Control (Vehicle)

-

Group 2: Positive Control (e.g., Diclofenac sodium, 10 mg/kg)

-

Group 3+: Test Groups (e.g., LAH at various doses, such as 5 mg/kg) Administer the vehicle, positive control, or LAH via the chosen route (e.g., intragastric or intraperitoneal) 30-60 minutes before the acetic acid injection.[2]

-

-

Induction of Writhing: Inject 0.1 mL per 10 g of body weight of the acetic acid solution intraperitoneally.[2][12]

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and start a stopwatch. After a latency period of about 5 minutes, count the number of writhes (characterized by abdominal constriction, stretching of the body, and extension of the hind limbs) for a period of 10-20 minutes.[12]

-

Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic protection or inhibition using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100 Analyze the data using a one-way ANOVA followed by a post-hoc test.